molecular formula C10H13IN2O B14837648 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine

4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B14837648
M. Wt: 304.13 g/mol
InChI Key: ANMRXYUFJFZDSO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the amination of 3-iodo- and 3-bromopyridines in the presence of copper iodide . Another method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . These methods provide high yields of the target product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include copper iodide, trifluoromethanesulfonic acid, and dimethylformamide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. The molecular pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical properties and reactivity. This makes it valuable in various scientific research applications where specific reactivity is required.

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H13IN2O/c1-13(2)10-9(11)8(5-6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

ANMRXYUFJFZDSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1I)OC2CC2

Origin of Product

United States

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